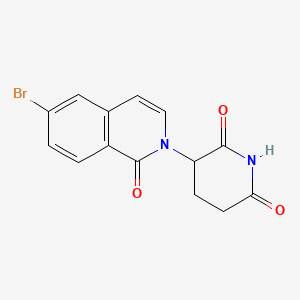
3-(6-Bromo-1-oxoisoquinolin-2(1H)-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- typically involves the reaction of piperidinedione with a brominated isoquinoline derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- involves its interaction with specific molecular targets and pathways. As a lenalidomide analog, it may modulate the immune response, inhibit angiogenesis, and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but they likely involve the modulation of cytokine production and the inhibition of certain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Shares structural similarities and has similar biological activities.
Thalidomide: Another analog with comparable therapeutic properties.
Pomalidomide: A related compound with enhanced potency and efficacy.
Uniqueness
2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- is unique due to its specific brominated isoquinoline structure, which may confer distinct chemical and biological properties compared to other analogs. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H11BrN2O3 |
|---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
3-(6-bromo-1-oxoisoquinolin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H11BrN2O3/c15-9-1-2-10-8(7-9)5-6-17(14(10)20)11-3-4-12(18)16-13(11)19/h1-2,5-7,11H,3-4H2,(H,16,18,19) |
InChI Key |
SUFNIVKCZCTEPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C=CC3=C(C2=O)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















